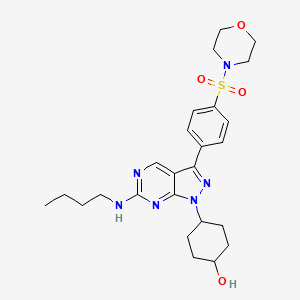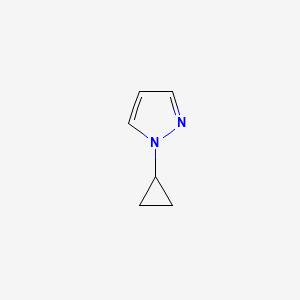
(S)-Nornicotine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Nornicotine-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 152.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
(S)-Nornicotine-d4, a deuterium-labeled analogue of nornicotine, plays a crucial role in the study of nornicotine's synthesis and its derivatives. The synthesis of nornicotine-2,4,5,6-d4 from pyridine-d5 involves several steps, including bromination, treatment with n-butyllithium and dry ice, conversion to acid chloride hydrochloride, and reduction with sodium borohydride. This process not only yields nornicotine-d4 but also enables the creation of its N′-nitroso derivative through treatment with nitrous acid. These compounds are vital for understanding the chemical pathways and potential applications of nornicotine and its isotopically labeled versions in scientific research (Munson & Hodgkins, 1977).
Catalytic Properties
This compound also finds applications in exploring the catalytic properties of nornicotine. Studies have shown that nornicotine can catalyze aldol reactions at physiological pH, which suggests a potential enzymatic role in biological systems. The catalysis is believed to be due to a covalent enamine mechanism, a unique reaction for small organic molecule catalysts in aqueous conditions. Understanding the kinetic parameters and substrate compatibility of this catalysis provides insights into the in vivo implications of nornicotine and its deuterated counterparts (Dickerson & Janda, 2002).
Microbial Transformation
The microbial transformation of nornicotine, including its deuterated versions, is another area of scientific interest. Research has revealed that certain microbial strains can transform nornicotine into various hydroxylated products, which is significant for understanding the environmental degradation and detoxification pathways of tobacco alkaloids. Identifying the enzymes involved in these transformations, such as nicotine dehydrogenase, provides valuable information for bioremediation strategies and the ecological impact of tobacco alkaloids (Qiu et al., 2016).
Neuropharmacological Studies
In neuropharmacological research, this compound serves as a tool for investigating the effects of nornicotine on the central nervous system. Nornicotine is known to have locomotor stimulant effects and can influence dopamine release in the brain, similar to nicotine. By using deuterated nornicotine, researchers can precisely track the metabolic pathways and pharmacokinetics of nornicotine in the body, shedding light on its role in tobacco dependence and potential therapeutic applications (Green et al., 2002).
Properties
| { "Design of Synthesis Pathway": "The synthesis pathway for (S)-Nornicotine-d4 involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of (S)-Nicotine-d4 from pyridine, followed by selective reduction of the pyridine ring to form (S)-Nornicotine-d4.", "Starting Materials": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ { "Step 1": "Synthesis of (S)-Nicotine-d4", "Reactants": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)" ], "Conditions": "Reflux in D2O with NaBH4 and NaOH", "Products": "(S)-Nicotine-d4" }, { "Step 2": "Selective reduction of (S)-Nicotine-d4", "Reactants": [ "(S)-Nicotine-d4", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Conditions": "Reflux in HCl and NaCl", "Products": "(S)-Nornicotine-d4" } ] } | |
CAS No. |
92761-98-3 |
Molecular Formula |
C9H12N2 |
Molecular Weight |
152.233 |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI Key |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Synonyms |
(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


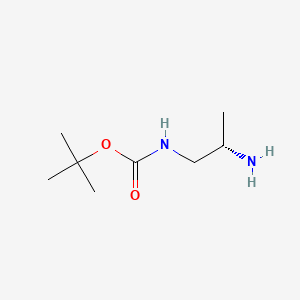

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate](/img/structure/B569192.png)

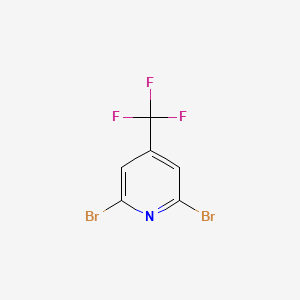

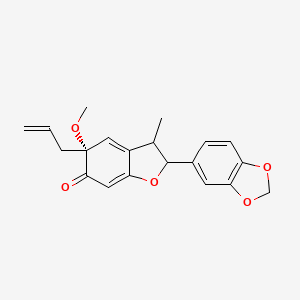
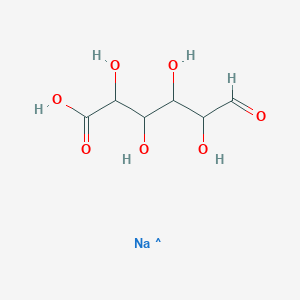

![1H,3H-Azeto[1',2':1,5]pyrrolo[3,4-c][1,2]oxazole](/img/structure/B569203.png)
